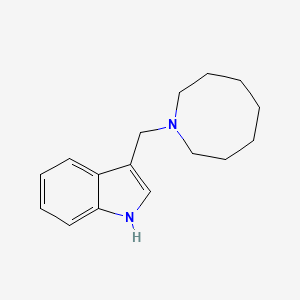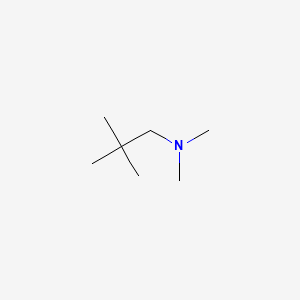
3-(azocan-1-ylmethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azocan-1-ylmethyl)-1H-indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The specific structure of this compound includes a hexahydro-1(2H)-azocinylmethyl group attached to the indole core, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azocan-1-ylmethyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hexahydro-1(2H)-azocinylmethyl Group: The hexahydro-1(2H)-azocinylmethyl group can be introduced through a series of reactions, including the reduction of a corresponding azocine derivative and subsequent alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(azocan-1-ylmethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-alkyl derivatives.
Scientific Research Applications
3-(azocan-1-ylmethyl)-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(azocan-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Similar indole core structure but with a carboxylic acid group.
Indole-3-acetic acid: An indole derivative with an acetic acid group, known for its role as a plant hormone.
Indole-3-butyric acid: Another indole derivative with a butyric acid group, also used as a plant growth regulator.
Uniqueness
3-(azocan-1-ylmethyl)-1H-indole is unique due to the presence of the hexahydro-1(2H)-azocinylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications and activities.
Properties
CAS No. |
101831-96-3 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
3-(azocan-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-2-6-10-18(11-7-3-1)13-14-12-17-16-9-5-4-8-15(14)16/h4-5,8-9,12,17H,1-3,6-7,10-11,13H2 |
InChI Key |
KCXDIIFZTRAZDV-UHFFFAOYSA-N |
SMILES |
C1CCCN(CCC1)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1CCCN(CCC1)CC2=CNC3=CC=CC=C32 |
Key on ui other cas no. |
101831-96-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-(4-chlorophenyl)-2-{[4-(trifluoromethyl)benzyl]oxy}ethyl)piperazino](1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B1649482.png)
![ethyl 5-(3-{[(2-chloro-6-methoxy-4-pyridyl)carbonyl]amino}phenyl)-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649484.png)
![ethyl 1-(2-chlorophenyl)-5-{4-[4-(3-cyanobenzoyl)piperazino]phenyl}-1H-pyrazole-3-carboxylate](/img/structure/B1649486.png)
![ethyl 5-(4-bromophenyl)-1-(4-{[(3,4-dimethoxyphenethyl)amino]carbonyl}phenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649487.png)
![ethyl 5-{4-[4-(3-fluoro-4-methoxybenzoyl)piperazino]phenyl}-1-(2-pyridyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649491.png)
![ethyl 1-(2-chlorophenyl)-5-{4-[4-(2-thienylcarbonyl)piperazino]phenyl}-1H-pyrazole-3-carboxylate](/img/structure/B1649492.png)
![N~1~-[1-(4-bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]-3-methylbenzamide](/img/structure/B1649493.png)
![3-[5-isopropyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B1649494.png)

![4-Methyl-3-oxo-3,4-dihydro-2h-benzo[1,4]oxazine-5-carboxylic acid](/img/structure/B1649497.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanenitrile](/img/structure/B1649500.png)
![N-(3-chlorophenyl)-2-[[2-(3,4-dichloroanilino)-2-oxoethyl]-methylamino]propanamide](/img/structure/B1649501.png)

![3-(4-Chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B1649504.png)
